6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1040645-15-5
VCID: VC11936783
InChI: InChI=1S/C19H12FN7O2/c20-13-8-6-12(7-9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-4-2-1-3-5-14/h1-9,11H,10H2
SMILES: C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2
Molecular Formula: C19H12FN7O2
Molecular Weight: 389.3 g/mol

6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 1040645-15-5

Cat. No.: VC11936783

Molecular Formula: C19H12FN7O2

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 1040645-15-5

Specification

CAS No. 1040645-15-5
Molecular Formula C19H12FN7O2
Molecular Weight 389.3 g/mol
IUPAC Name 6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C19H12FN7O2/c20-13-8-6-12(7-9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-4-2-1-3-5-14/h1-9,11H,10H2
Standard InChI Key SUMBVNGCOUMLDR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2

Introduction

The compound 6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that belongs to the class of triazole and oxadiazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound suggests it may exhibit unique pharmacological properties due to the presence of multiple functional groups.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the oxadiazole ring through condensation reactions involving appropriate precursors.

  • Step 2: Construction of the triazole-pyrimidine core via cyclization reactions.

  • Step 3: Introduction of the phenyl and fluorophenyl substituents through alkylation or arylation reactions.

Biological Activities

Compounds containing oxadiazole and triazole moieties are frequently studied for their roles in drug discovery due to their significant therapeutic potentials. These include:

  • Antimicrobial Activity: Oxadiazoles have shown efficacy against various microorganisms.

  • Anticancer Activity: Triazole derivatives have been explored for their potential in cancer treatment.

  • Anti-inflammatory Activity: Some triazole compounds exhibit anti-inflammatory properties.

Comparison with Similar Compounds

Compound NameStructureNotable Activity
1-Ethyl-6-methyl-3-phenyl-1H,5H,6H,7H-pyrimido[5,4-e] triazine-5,7-dioneSimilar triazine structureAnticancer
3-[4-(Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamideContains oxadiazoleAntimicrobial
5-Chloro-N-(3-{ triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamideTriazole derivativeAnti-inflammatory

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